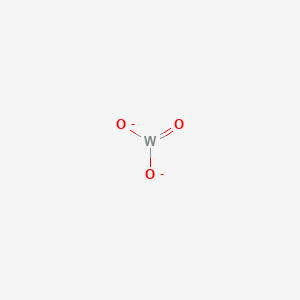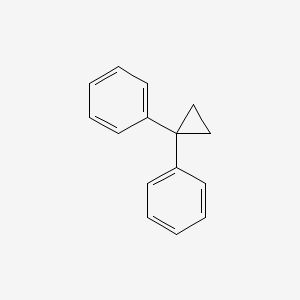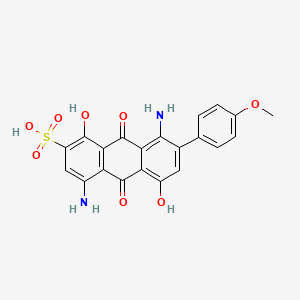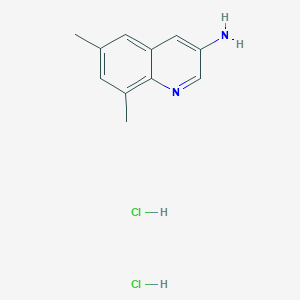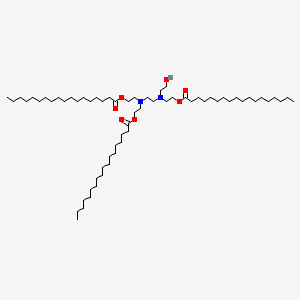
Carbamic acid, (2-(pentyloxy)phenyl)-, 1-propyl-4-piperidinyl ester, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, (2-(pentyloxy)phenyl)-, 1-propyl-4-piperidinyl ester, monohydrochloride is a chemical compound with the molecular formula C20H33ClN2O3. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pentyloxyphenyl group and a propyl-piperidinyl ester moiety.
Vorbereitungsmethoden
The synthesis of Carbamic acid, (2-(pentyloxy)phenyl)-, 1-propyl-4-piperidinyl ester, monohydrochloride involves several steps. The synthetic route typically starts with the preparation of the pentyloxyphenyl intermediate, followed by the introduction of the propyl-piperidinyl ester group. The final step involves the formation of the monohydrochloride salt. Industrial production methods may vary, but they generally involve similar reaction conditions and purification steps to ensure the purity and quality of the final product .
Analyse Chemischer Reaktionen
Carbamic acid, (2-(pentyloxy)phenyl)-, 1-propyl-4-piperidinyl ester, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Carbamic acid, (2-(pentyloxy)phenyl)-, 1-propyl-4-piperidinyl ester, monohydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is used in studies related to enzyme inhibition and protein binding.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of Carbamic acid, (2-(pentyloxy)phenyl)-, 1-propyl-4-piperidinyl ester, monohydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Carbamic acid, (2-(pentyloxy)phenyl)-, 1-propyl-4-piperidinyl ester, monohydrochloride can be compared with other similar compounds, such as:
Fentanyl: A synthetic narcotic analgesic with a similar piperidinyl ester structure.
Propionanilide derivatives: Compounds with similar analgesic properties and structural features.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and applications .
Eigenschaften
CAS-Nummer |
105384-04-1 |
|---|---|
Molekularformel |
C20H33ClN2O3 |
Molekulargewicht |
384.9 g/mol |
IUPAC-Name |
(1-propylpiperidin-1-ium-4-yl) N-(2-pentoxyphenyl)carbamate;chloride |
InChI |
InChI=1S/C20H32N2O3.ClH/c1-3-5-8-16-24-19-10-7-6-9-18(19)21-20(23)25-17-11-14-22(13-4-2)15-12-17;/h6-7,9-10,17H,3-5,8,11-16H2,1-2H3,(H,21,23);1H |
InChI-Schlüssel |
LVFHKKJZLNZRFI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCOC1=CC=CC=C1NC(=O)OC2CC[NH+](CC2)CCC.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





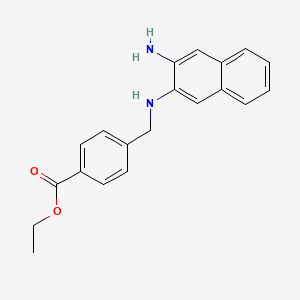
![4-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]aniline](/img/structure/B13744597.png)

![3-cyclohexyl-N-[(E)-[3-(1H-imidazol-5-yl)propylhydrazinylidene]methyl]butanamide](/img/structure/B13744601.png)
